molecular formula C12H24N2O2 B8330785 tert-butyl (2S,4S)-4-amino-2-propylpyrrolidine-1-carboxylate

tert-butyl (2S,4S)-4-amino-2-propylpyrrolidine-1-carboxylate

Cat. No.: B8330785
M. Wt: 228.33 g/mol
InChI Key: SSPWTTGJYHHHAL-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (2S,4S)-4-amino-2-propylpyrrolidine-1-carboxylate is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a pyrrolidine ring. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and biological applications.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl (2S,4S)-4-amino-2-propylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-5-6-10-7-9(13)8-14(10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-,10-/m0/s1

InChI Key

SSPWTTGJYHHHAL-UWVGGRQHSA-N

Isomeric SMILES

CCC[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N

Canonical SMILES

CCCC1CC(CN1C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4S)-4-amino-2-propylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl esters with appropriate amines under controlled conditions. One efficient method for preparing tert-butyl esters involves the use of benzyl cyanide and tert-butyl hydroperoxide under metal-free conditions . This method allows for the smooth oxidation of Csp3–H bonds, cleavage of C–CN bonds, and formation of C–O bonds in a single pot reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. . The flow process is more efficient, versatile, and sustainable compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,4S)-4-amino-2-propylpyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino group and other functional groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include tert-butyl hydroperoxide for oxidation reactions and various reducing agents for reduction reactions. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

tert-Butyl (2S,4S)-4-amino-2-propylpyrrolidine-1-carboxylate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl (2S,4S)-4-amino-2-propylpyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl (2S,4S)-4-amino-2-propylpyrrolidine-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and biological activity, making it valuable for various research and industrial applications.

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